4-Chloromethyl-N,N-diisopropylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10(2)16(11(3)4)14(17)13-7-5-12(9-15)6-8-13/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDTZURUKJHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloromethyl N,n Diisopropylbenzamide
Retrosynthetic Analysis and Strategic Disconnections for the Efficient Construction of 4-Chloromethyl-N,N-diisopropylbenzamide
Retrosynthetic analysis is a foundational technique in synthetic planning that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are most logical.
The first and most apparent disconnection is at the amide bond (C-N bond). This cleavage suggests a synthesis route involving the formation of the amide from a carboxylic acid derivative and an amine. This leads to two key precursors: 4-(chloromethyl)benzoyl chloride or 4-(chloromethyl)benzoic acid nih.govsigmaaldrich.com, and diisopropylamine (B44863). This approach isolates the two functional group installations—chloromethylation and amidation—on separate precursor molecules.
Development and Optimization of Multi-Step Synthesis Pathways for this compound
Based on the retrosynthetic analysis, two primary multi-step pathways emerge for the synthesis of this compound. The optimization of these pathways requires a careful examination of each constituent step.
Pathway A: Chloromethylation followed by Amidation
Chloromethylation: Starting with p-toluic acid, the methyl group is first converted to a chloromethyl group.
Acyl Chloride Formation: The resulting 4-(chloromethyl)benzoic acid is then converted to its more reactive acyl chloride.
Amidation: The 4-(chloromethyl)benzoyl chloride is reacted with diisopropylamine to form the final product.
Pathway B: Amidation followed by Chloromethylation
Amidation: Benzoic acid is first converted to N,N-diisopropylbenzamide.
Chloromethylation: The N,N-diisopropylbenzamide undergoes electrophilic substitution to introduce the chloromethyl group at the para position.
The selection between these pathways involves considering factors like functional group tolerance, potential side reactions, and regiochemical control.
Exploration of Precursor Chloromethylation Techniques and Regioselectivity
Chloromethylation of an aromatic ring is a critical step in one of the primary synthetic routes. The Blanc reaction, discovered by Gustave Louis Blanc in 1923, is a classic method for this transformation, employing formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where protonated formaldehyde is attacked by the aromatic π-electrons. wikipedia.org
Regioselectivity is a key consideration. When starting with a precursor like N,N-diisopropylbenzamide, the N,N-diisopropylcarboxamido group is an ortho-, para-directing deactivator. Due to the steric hindrance from the bulky isopropyl groups, the incoming electrophile (CH₂Cl⁺) is strongly directed to the para position, leading to the desired 4-substituted product with high selectivity.
Alternative and modified chloromethylation procedures have been developed to improve yields and conditions. For instance, using paraformaldehyde as a formaldehyde source is common. google.com An inexpensive and convenient method utilizes phase-transfer catalysis (PTC) in aqueous media, which can enhance reaction rates and simplify workup. researchgate.net
Table 1: Comparison of Chloromethylation Conditions for Aromatic Hydrocarbons
| Catalyst System | Reagents | Solvent/Media | Temperature (°C) | Yield/Conversion | Reference |
| ZnCl₂ | Paraformaldehyde, HCl | Acetic Acid | 50 | Good to Excellent | researchgate.net |
| ZnCl₂/H₂SO₄/PEG-800 | Paraformaldehyde, HCl | Aqueous | 50 | 95% Conversion (Toluene) | researchgate.net |
| None (High Pressure) | Paraformaldehyde, HCl | Acetic Acid | High | Slow Reaction | google.com |
| Chloromethyl methyl ether | - | 60% H₂SO₄ | - | Effective for deactivated substrates | wikipedia.org |
Investigation of Amidation Strategies for N,N-Diisopropylbenzamide Formation
The formation of the robust amide bond is the cornerstone of the synthesis. When starting from 4-(chloromethyl)benzoic acid, a direct reaction with diisopropylamine requires a coupling agent to activate the carboxylic acid. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are effective for synthesizing amides from carboxylic acids and amines with good to very good yields. nih.gov
Table 2: Selected Amidation Strategies
| Carboxylic Acid Derivative | Amine | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine (B128534) | Cyrene™ | 0°C to RT | Good | bath.ac.uk |
| Aryl Alcohol (in situ to aldehyde) | Secondary Amine | DIB, TBHP | Acetonitrile | Reflux | 88% (for 4-chloro-N,N-dimethylbenzamide) | chemicalbook.com |
| Benzoic Acid | Methylamine | - | - | Condensation | - | youtube.com |
| N-Boc-amino acid | Alkyl ester of amine | DMT/NMM/TsO⁻ | DCM | - | Good to Very Good | nih.gov |
Purification and Isolation Methodologies for High-Purity this compound
Achieving high purity is essential. Following the synthesis, the crude product mixture typically contains the desired amide, unreacted starting materials, the HCl scavenger (e.g., triethylamine hydrochloride), and other byproducts. A standard purification protocol begins with an aqueous work-up. chegg.com The reaction mixture is diluted with an organic solvent (like ethyl acetate) and washed with water to remove water-soluble salts. A wash with a dilute acid solution can remove any remaining amine, while a wash with a dilute base solution (e.g., sodium bicarbonate) can remove any unreacted carboxylic acid. chemicalbook.com
After drying the organic layer over an anhydrous salt like sodium sulfate (B86663) and removing the solvent under reduced pressure, the crude solid is further purified. chemicalbook.com Recrystallization from a suitable solvent system is a highly effective method for obtaining crystalline, high-purity material. The melting point of the purified compound serves as a key indicator of purity. sigmaaldrich.com For non-crystalline products or for removing closely related impurities, column chromatography on silica (B1680970) gel is the method of choice. bath.ac.uk
Modern Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of catalytic methods to enhance efficiency and reduce waste. For the amidation step, boronic acid derivatives have emerged as effective bifunctional catalysts for the direct formation of amides from carboxylic acids and amines under mild conditions. rsc.org These catalysts operate at low loadings (e.g., 5 mol%) and facilitate the reaction by activating the carboxylic acid. rsc.org
Furthermore, the development of organometallic catalysts supported on materials like mesoporous silica offers enhanced stability and recyclability, which is a significant advantage in industrial-scale synthesis. nih.gov While not directly applied to this specific molecule in the surveyed literature, the principles of using iodoarene catalysts for functional group installation could also be explored for novel synthetic routes. nih.gov
Green Chemistry Principles and Sustainable Practices in this compound Synthesis
The principles of green chemistry are increasingly integral to modern synthetic design. A key focus is the replacement of hazardous solvents. For instance, N,N-dimethylformamide (DMF), a common solvent in amidation reactions, is being replaced with more sustainable alternatives like Cyrene™, a bio-based solvent, or ethyl acetate. bath.ac.ukunibo.it
The development of catalytic processes, as discussed previously, is a core tenet of green chemistry, as it reduces the generation of stoichiometric waste. Biocatalysis, using enzymes to perform chemical transformations, represents a frontier in green amide bond formation. rsc.org Enzymes can operate in aqueous systems under mild conditions, offering high selectivity and minimal environmental impact.
Comparative Analysis of Synthetic Efficiency, Atom Economy, and Yields Across Different Routes
The synthesis of this compound can be principally achieved through a multi-step process commencing from readily available starting materials. The most common pathway involves the initial formation of a reactive acylating agent, 4-(chloromethyl)benzoyl chloride, followed by its amidation with diisopropylamine. An alternative approach could involve the direct coupling of 4-(chloromethyl)benzoic acid with diisopropylamine using a suitable coupling agent. A detailed comparative analysis of these routes is presented below.
Route 1: Two-Step Synthesis via Acyl Chloride
This conventional and widely practiced route consists of two primary steps:
Chlorination of 4-(chloromethyl)benzoic acid: The carboxylic acid is converted to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often in an inert solvent.
Amidation of 4-(chloromethyl)benzoyl chloride: The resulting acid chloride is then reacted with diisopropylamine to form the final amide product. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A patent describing a similar process for the synthesis of 4-(dimethylamino)benzoyl chloride from 4-(dimethylaminobenzoic acid) and thionyl chloride reported a yield of 78%. For the amidation step, literature on the synthesis of similar N,N-dialkylbenzamides from their corresponding benzoyl chlorides suggests yields in the range of 85% to 95%. For instance, the reaction of 4-nitrobenzoyl chloride with diethylamine (B46881) hydrochloride has been reported to proceed with a yield of 85.1%. rsc.org
Route 2: Direct Amidation via Coupling Agents
A more direct, one-pot approach involves the direct coupling of 4-(chloromethyl)benzoic acid with diisopropylamine. This method circumvents the need for the isolation of the often-moisture-sensitive acid chloride intermediate. Various coupling agents can be employed for this purpose, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). The synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid and diethylamine using CDI has been reported with yields of up to 95%. researchgate.net
Comparative Data Tables
To facilitate a clear comparison, the following tables summarize the key metrics for these synthetic routes.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Amidation |
| Starting Materials | 4-(chloromethyl)benzoic acid, Thionyl chloride, Diisopropylamine | 4-(chloromethyl)benzoic acid, Coupling Agent (e.g., CDI), Diisopropylamine |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes (4-(chloromethyl)benzoyl chloride) | No |
| Estimated Overall Yield | ~65-75% | ~80-95% |
| Key Byproducts | SO₂, HCl, Base Hydrochloride Salt | Urea derivative (from DCC) or Imidazole, CO₂ (from CDI) |
Table 2: Atom Economy Calculation for Route 1 (Two-Step Synthesis)
The atom economy is calculated using the formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. wikipedia.org
Step 1: Formation of 4-(chloromethyl)benzoyl chloride
C₈H₇ClO₂ + SOCl₂ → C₈H₆Cl₂O + SO₂ + HCl
| Compound | Molecular Weight ( g/mol ) |
| 4-(chloromethyl)benzoic acid | 170.59 |
| Thionyl chloride | 118.97 |
| Total Reactants | 289.56 |
| 4-(chloromethyl)benzoyl chloride | 189.04 |
Atom Economy (Step 1): (189.04 / 289.56) x 100 = 65.29%
Step 2: Amidation
C₈H₆Cl₂O + HN(C₃H₇)₂ → C₁₅H₂₂ClNO + HCl
| Compound | Molecular Weight ( g/mol ) |
| 4-(chloromethyl)benzoyl chloride | 189.04 |
| Diisopropylamine | 101.19 |
| Total Reactants | 290.23 |
| This compound | 267.79 |
Atom Economy (Step 2): (267.79 / 290.23) x 100 = 92.27%
C₈H₇ClO₂ + SOCl₂ + HN(C₃H₇)₂ → C₁₅H₂₂ClNO + SO₂ + 2HCl
| Compound | Molecular Weight ( g/mol ) |
| 4-(chloromethyl)benzoic acid | 170.59 |
| Thionyl chloride | 118.97 |
| Diisopropylamine | 101.19 |
| Total Reactants | 390.75 |
| This compound | 267.79 |
Table 3: Atom Economy Calculation for Route 2 (Direct Amidation with CDI)
C₈H₇ClO₂ + C₄H₆N₂O + HN(C₃H₇)₂ → C₁₅H₂₂ClNO + C₃H₄N₂ + CO₂ + H₂O
| Compound | Molecular Weight ( g/mol ) |
| 4-(chloromethyl)benzoic acid | 170.59 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 |
| Diisopropylamine | 101.19 |
| Total Reactants | 433.93 |
| This compound | 267.79 |
Atom Economy (Route 2 with CDI): (267.79 / 433.93) x 100 = 61.71%
Analysis of Findings
Synthetic Efficiency: Route 2, the direct amidation, is more efficient in terms of the number of steps (one-pot synthesis) and avoids the isolation of a reactive intermediate. This can lead to reduced reaction times and simpler purification procedures. The byproducts from CDI are also relatively benign (imidazole and CO₂).
Atom Economy: Interestingly, the conventional two-step Route 1 exhibits a higher theoretical atom economy (68.53%) compared to the direct amidation using CDI (61.71%). This is because the mass of the coupling agent (CDI) is incorporated into the calculation of total reactant mass but not into the final product. While direct amidation is more step-efficient, it is less atom-economical in this specific case.
Chemical Reactivity and Mechanistic Pathways of 4 Chloromethyl N,n Diisopropylbenzamide
Nucleophilic Substitution Reactions Involving the Chloromethyl Group of 4-Chloromethyl-N,N-diisopropylbenzamide.
The chloromethyl group attached to the benzene (B151609) ring at the para-position relative to the amide is a benzylic halide. This structural feature makes the compound susceptible to nucleophilic substitution reactions, proceeding via either an S_N1 or S_N2 mechanism depending on the reaction conditions. The benzylic nature of the carbocation intermediate in the S_N1 pathway provides significant stabilization through resonance with the aromatic ring, making this pathway viable under appropriate conditions.
Reactivity Profiling with Diverse Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based).
The electrophilic carbon of the 4-chloromethyl group readily reacts with a wide array of nucleophiles. This allows for the introduction of various functional groups, transforming the starting material into a range of derivatives. The reactivity profile includes reactions with oxygen, nitrogen, sulfur, and carbon-centered nucleophiles.
Below is a representative table of typical nucleophilic substitution reactions.
| Nucleophile Category | Nucleophile Example | Reagent Example | Product Structure | Product Class |
| Oxygen | Hydroxide | NaOH | 4-(Hydroxymethyl)-N,N-diisopropylbenzamide | |
| Alkoxide | NaOCH₃ | 4-(Methoxymethyl)-N,N-diisopropylbenzamide | ||
| Carboxylate | CH₃COONa | 4-((Acetyloxy)methyl)-N,N-diisopropylbenzamide | ||
| Nitrogen | Ammonia | NH₃ | 4-(Aminomethyl)-N,N-diisopropylbenzamide | |
| Primary Amine | CH₃CH₂NH₂ | 4-((Ethylamino)methyl)-N,N-diisopropylbenzamide | ||
| Azide | NaN₃ | 4-(Azidomethyl)-N,N-diisopropylbenzamide | ||
| Sulfur | Hydrosulfide | NaSH | 4-(Mercaptomethyl)-N,N-diisopropylbenzamide | |
| Thiolate | NaSCH₂CH₃ | 4-((Ethylthio)methyl)-N,N-diisopropylbenzamide | ||
| Thiocyanate | NaSCN | 4-((Thiocyanato)methyl)-N,N-diisopropylbenzamide | ||
| Carbon | Cyanide | NaCN | 4-(Cyanomethyl)-N,N-diisopropylbenzamide | |
| Enolate | NaCH(CO₂Et)₂ | Diethyl 2-((4-(N,N-diisopropylcarbamoyl)benzyl)malonate |
Kinetic and Thermodynamic Aspects of Nucleophilic Substitution.
The kinetics of nucleophilic substitution at the benzylic carbon of this compound can be described by either first-order (S_N1) or second-order (S_N2) rate laws.
S_N2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The transition state involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
S_N1 Pathway: This pathway is promoted by polar protic solvents, which can stabilize both the departing chloride anion and the intermediate benzylic carbocation. libretexts.org The rate-determining step is the unimolecular dissociation of the chloride to form the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration. The stability of the benzylic carbocation makes this pathway particularly accessible.
Thermodynamically, these reactions are generally favorable as they often result in the formation of a more stable product where a stronger bond is formed to the nucleophile than the original C-Cl bond.
Influence of Solvent and Catalyst on Reaction Outcomes.
The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution. libretexts.org
Polar Protic Solvents (e.g., water, ethanol): These solvents are adept at solvating both cations and anions. libretexts.org They excel at stabilizing the carbocation intermediate and the leaving group (Cl⁻) in an S_N1 reaction, thereby accelerating this pathway. libretexts.org They can also solvate the nucleophile, which can sometimes decrease its nucleophilicity and potentially slow down S_N2 reactions. libretexts.org
Polar Aprotic Solvents (e.g., DMSO, THF, acetonitrile): These solvents are capable of solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which favors the bimolecular S_N2 mechanism. researchgate.net
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate reactions between a water-soluble nucleophile and the organic-soluble substrate, enhancing reaction rates and yields.
Directed Ortho-Metalation (DoM) and Related Lithiation Reactions of the this compound Scaffold.
The N,N-diisopropylamide group is a powerful Directed Metalation Group (DMG). baranlab.orgwikipedia.orgorganic-chemistry.org It coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, and directs the deprotonation to the adjacent ortho position on the aromatic ring due to a complex-induced proximity effect. baranlab.org This creates a highly reactive aryllithium intermediate that can be trapped with various electrophiles. wikipedia.orgresearchgate.net
Regioselectivity and Stereoselectivity in DoM Reactions.
For this compound, there is a potential competition in regioselectivity. The primary reaction is the deprotonation at the C2 position (ortho to the amide DMG), a process known as Directed ortho-Metalation. However, a competing pathway is the deprotonation of the benzylic protons on the 4-chloromethyl group, known as lateral metalation. researchgate.net
The outcome is highly dependent on the reaction conditions, including the base used, temperature, and additives. For the closely related 4-methyl-N,N-diisopropylbenzamide, it has been shown that using s-BuLi in the presence of TMEDA (tetramethylethylenediamine) favors ortho-metalation under kinetic control. researchgate.net The amide DMG is one of the strongest directing groups, generally favoring ortho-lithiation over other possible sites. organic-chemistry.org
Due to the planar nature of the aromatic ring and the resulting aryllithium intermediate, stereoselectivity at the aromatic center is not typically a factor unless a chiral electrophile or auxiliary is used in a subsequent step.
Trapping of Aryllithium Intermediates with Electrophiles.
Once the ortho-lithiated species is formed, it serves as a potent nucleophile that can react with a wide range of electrophiles in an ipso-substitution, replacing the lithium atom. wikipedia.orgresearchgate.net This two-step sequence of DoM followed by electrophilic quench allows for the precise and regioselective introduction of a second substituent onto the benzene ring at the position ortho to the amide. nih.gov
The table below illustrates the variety of functional groups that can be introduced by trapping the aryllithium intermediate derived from this compound.
| Electrophile Class | Electrophile Example | Reagent Example | Product Structure | Introduced Group |
| Carbonyls | Aldehyde | Benzaldehyde (B42025) (C₆H₅CHO) | Hydroxy(phenyl)methyl | |
| Ketone | Acetone ((CH₃)₂CO) | 1-Hydroxy-1-methylethyl | ||
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | ||
| Halogens | Hexachloroethane (C₂Cl₆) | Chloro | ||
| 1,2-Diiodoethane (I-CH₂-CH₂-I) | Iodo | |||
| Sulfur | Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio | |
| Silicon | Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl | |
| Boron | Borate (B1201080) Ester | Trimethyl borate (B(OCH₃)₃) | Boronic Acid (after hydrolysis) |
Mechanistic Elucidation of DoM Pathways (e.g., CIPE mechanism)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position on an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles, leading to the regioselective synthesis of ortho-substituted aromatics. wikipedia.org The N,N-diisopropylbenzamide group is a potent DMG. organic-chemistry.org
The mechanism of DoM is understood through the Complex-Induced Proximity Effect (CIPE). baranlab.org The process begins with the coordination of the Lewis acidic organolithium reagent to the Lewis basic heteroatom of the DMG, in this case, the oxygen and/or nitrogen of the amide group. wikipedia.orgbaranlab.org This initial complexation brings the organolithium base into close proximity to the ortho-protons of the aromatic ring. baranlab.org
The key steps of the CIPE mechanism for an N,N-dialkylbenzamide are as follows:
Complexation: The organolithium reagent (RLi) forms a complex with the N,N-dialkylbenzamide. The lithium atom coordinates to the carbonyl oxygen and potentially the nitrogen atom of the amide. wikipedia.org
Deprotonation: The alkyl group (R) of the organolithium reagent, now held in close proximity, acts as a base to abstract a proton from the nearest ortho-position on the benzene ring. wikipedia.org This step is kinetically favored due to the pre-coordination.
Formation of Aryllithium Intermediate: This deprotonation results in the formation of a stable ortho-lithiated intermediate, which maintains the coordination with the DMG. wikipedia.org
Electrophilic Quench: The aryllithium intermediate then reacts with an added electrophile (E+) in an ipso-substitution, where the electrophile replaces the lithium atom at the ortho-position. baranlab.org
This mechanism provides a high degree of regioselectivity for ortho-substitution, which is often difficult to achieve through classical electrophilic aromatic substitution reactions that typically yield a mixture of ortho and para products. wikipedia.orgbaranlab.org The strength of the DMG is a critical factor, and tertiary amides like N,N-diisopropylbenzamide are considered strong DMGs. organic-chemistry.org
Transformations of the Amide Moiety in this compound (e.g., reduction to aldehydes or amines, excluding dosage/administration)
The tertiary amide functionality of this compound can undergo reduction to form either aldehydes or amines, depending on the reducing agent and reaction conditions.
Reduction to Aldehydes:
The partial reduction of tertiary amides to aldehydes can be challenging due to the risk of over-reduction to the corresponding amine. escholarship.org However, specific reagents and methods have been developed to achieve this transformation. The use of certain metal hydrides allows for the controlled reduction. For instance, diisobutylaluminium hydride (DIBAL-H) is a common reagent for the reduction of N-protected amino acids to their corresponding aldehydes. rsc.org Another approach involves the use of Cp2Zr(H)Cl (Schwartz's reagent) for the reduction of tertiary amides, including Weinreb amides, to aldehydes. escholarship.orguwindsor.ca
A general representation of the reduction of a tertiary benzamide (B126) to a benzaldehyde is shown below:
Ar-CONR₂ + [Reducing Agent] → Ar-CHO
Reduction to Amines:
The complete reduction of the amide group to an amine is a more common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. youtube.com Catalytic hydrogenation can also be used, where hydrogen gas is reacted with the amide in the presence of a metal catalyst such as platinum or palladium. youtube.comnih.gov
The general reaction for the reduction of a tertiary benzamide to a benzylamine (B48309) is as follows:
Ar-CONR₂ + [Reducing Agent] → Ar-CH₂NR₂
It is important to note that while these are general methods for amide reduction, the specific conditions for this compound would need to be optimized to account for the reactivity of the chloromethyl group.
Electrophilic Aromatic Substitution and Other Electrophilic Reactions on the Benzamide Core
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring significantly influence the rate and regioselectivity of the reaction. libretexts.org
In the case of this compound, the benzamide ring is substituted with two groups: the 4-chloromethyl group and the N,N-diisopropylcarboxamide group.
N,N-Diisopropylcarboxamide Group (-CON(i-Pr)₂): This group is generally considered a deactivating group and a meta-director for electrophilic aromatic substitution. The carbonyl group is electron-withdrawing through resonance and induction, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack. The deactivation directs incoming electrophiles to the meta positions (relative to the amide).
Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. It is considered an ortho, para-director.
Given the presence of both a meta-directing deactivating group and an ortho, para-directing deactivating group, predicting the outcome of an electrophilic aromatic substitution reaction can be complex. The directing effects of the two groups are in opposition. However, the amide group is a stronger deactivating group, and its directing effect would likely dominate. Therefore, electrophilic substitution would be expected to occur primarily at the positions meta to the amide group, which are the positions ortho to the chloromethyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: (HNO₃/H₂SO₄) introduces a nitro group (-NO₂). masterorganicchemistry.com
Halogenation: (e.g., Br₂/FeBr₃) introduces a halogen atom. uomustansiriyah.edu.iq
Sulfonation: (SO₃/H₂SO₄) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: (R-Cl/AlCl₃ or RCOCl/AlCl₃) introduce an alkyl or acyl group, respectively. wikipedia.org These reactions are often not successful on strongly deactivated rings. wikipedia.org
The reaction conditions for these substitutions would need to be carefully chosen due to the deactivated nature of the ring. libretexts.org
Radical Reactions and Reductive/Oxidative Transformations of this compound
The chloromethyl group is a key site for radical reactions.
Radical Reactions:
The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage when exposed to radical initiators (like UV light or certain chemical initiators) to form a benzylic radical. masterorganicchemistry.com This radical is relatively stable due to resonance delocalization with the benzene ring.
Ar-CH₂Cl → Ar-CH₂• + Cl•
This benzylic radical can then participate in various radical chain reactions. youtube.com For example, it can react with another molecule of a halogen to propagate the chain or couple with another radical in a termination step. youtube.com
Reductive Transformations:
The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents that can effect the dehalogenation of benzylic halides.
The amide group can also be subject to reductive transformations as discussed in section 3.3.
Oxidative Transformations:
The N,N-dialkylbenzamide moiety can be subject to oxidative cleavage of the C-N bonds under certain conditions, potentially leading to the formation of benzonitriles or other degradation products. researchgate.net The benzylic carbon of the chloromethyl group is also susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, though this would compete with reactions at the chloromethyl functionality.
Strategic Application of 4 Chloromethyl N,n Diisopropylbenzamide As a Building Block in Complex Chemical Synthesis
Derivatization to Access Novel Benzamide-Based Scaffolds and Heterocyclic Systems
A comprehensive review of the scientific literature indicates a notable absence of specific studies detailing the use of 4-Chloromethyl-N,N-diisopropylbenzamide for the derivatization into novel benzamide-based scaffolds or for the synthesis of heterocyclic systems. While the synthesis of N-heterocycles is a robust field of organic chemistry, often employing multicomponent reactions or cyclization strategies with various building blocks, the application of this specific compound has not been documented. nih.govnih.govmdpi.com The inherent reactivity of the benzylic chloride group suggests its potential utility in reactions with bidentate nucleophiles to form heterocyclic rings, a strategy that has been successfully employed with other N,N-dialkyl-N′-chlorosulfonyl chloroformamidines. researchgate.net However, dedicated research to explore these pathways with this compound is not presently available in published literature.
Precursor for Advanced Functional Materials Components (excluding any biological/clinical context)
The utility of this compound as a precursor for advanced functional materials can be inferred from the extensive research on the structurally analogous compound, 4-chloromethyl styrene (CMS). The key to this application lies in the reactive benzylic chloride group, which allows for its incorporation into larger molecular and macromolecular structures.
While direct studies on the polymerization of this compound are not available, the behavior of 4-chloromethyl styrene (CMS) provides a strong precedent for its potential applications in polymer science. CMS is a highly versatile monomer due to its reactive benzylic chlorine, which can undergo a wide array of nucleophilic substitution reactions both before and after polymerization. asianpubs.org This allows for the synthesis of a diverse range of functional polymers. asianpubs.org
CMS can be readily polymerized or copolymerized with various other monomers using techniques like free radical polymerization. researchgate.netasianpubs.org The resulting polymers, such as poly(4-chloromethyl styrene), possess reactive chloromethyl side chains that can be chemically modified. For instance, these groups can react with nucleophiles like phthalimide to introduce new functionalities, which can alter the polymer's properties, such as increasing its glass transition temperature and chain rigidity. researchgate.net
Given these characteristics of CMS, it is plausible that this compound could be utilized in a similar fashion:
As a functional monomer: It could potentially be polymerized or copolymerized, introducing the N,N-diisopropylbenzamide moiety directly into the polymer backbone.
As a grafting agent: It could be attached to existing polymer backbones that have been functionalized with appropriate nucleophilic groups.
The bulky N,N-diisopropylbenzamide group would be expected to significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology.
Below is a table summarizing the types of monomers that have been copolymerized with the analogous 4-chloromethyl styrene, suggesting potential comonomers for this compound.
| Comonomer | Polymerization Method | Reference |
| Styrene | Free Radical Polymerization | researchgate.netasianpubs.org |
| Methyl Styrene | Free Radical Polymerization | researchgate.net |
| 4-Methoxy Styrene | Free Radical Polymerization | researchgate.net |
Detailed studies specifically employing this compound for surface functionalization and coating applications have not been reported. However, the reactivity of its chloromethyl group suggests it could be a viable candidate for such applications, analogous to other molecules bearing this functional group. The general principle involves covalently attaching the molecule to a surface to alter its chemical and physical properties.
The chloromethyl group can react with various nucleophilic functional groups that can be introduced onto a material's surface, such as amines or thiols. This would allow for the permanent grafting of the N,N-diisopropylbenzamide moiety onto the surface. This modification could be used to:
Control Wettability: The introduction of the relatively non-polar benzamide (B126) group could be used to modify the hydrophobic/hydrophilic balance of a surface.
Introduce Steric Bulk: The bulky diisopropyl groups would create a sterically hindered surface, which could be used to control interfacial interactions.
Provide a Platform for Further Modification: The benzamide group itself could potentially be further functionalized, although this would depend on the specific reaction conditions.
While the direct application of this compound in this context is not documented, the broader field of surface chemistry provides a framework for how such a molecule could be employed.
Methodological Studies on the Utility of this compound in Multi-Component and Cascade Reactions
There is a lack of specific methodological studies in the published literature concerning the use of this compound in multi-component reactions (MCRs) or cascade reactions. MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly build molecular complexity.
The electrophilic nature of the benzylic chloride in this compound suggests that it could potentially participate as an electrophilic component in certain types of MCRs. However, its utility in established MCRs like the Ugi or Biginelli reactions has not been reported. nih.gov Similarly, its potential to initiate or participate in cascade sequences has not been investigated. Therefore, while the application of this compound in such advanced synthetic methodologies is theoretically plausible, it is not supported by any current experimental evidence in the scientific literature.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Chloromethyl N,n Diisopropylbenzamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Chloromethyl-N,N-diisopropylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
Based on data from analogous compounds like N,N-diisopropylbenzamide, the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ are presented below. The presence of the electron-withdrawing chloromethyl group at the para position is expected to influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.30 - 7.50 (d) | 127.0 - 129.0 |
| Aromatic CH | 7.30 - 7.50 (d) | 127.0 - 129.0 |
| Aromatic C-CO | - | 137.0 - 139.0 |
| Aromatic C-CH₂Cl | - | 138.0 - 140.0 |
| C=O | - | 170.0 - 172.0 |
| N-CH | 3.50 - 3.80 (septet) | 46.0 - 51.0 |
| CH(CH₃)₂ | 1.20 - 1.50 (d) | 20.0 - 22.0 |
| CH₂Cl | 4.50 - 4.60 (s) | 45.0 - 47.0 |
Note: Predicted values are based on spectral data of N,N-diisopropylbenzamide and related structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic C-H, the N-CH and CH₃ of the isopropyl groups, and the CH₂Cl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could reveal through-space interactions between the isopropyl protons and the aromatic protons, helping to define the preferred conformation of the diisopropylamino group relative to the benzoyl moiety.
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
The N,N-diisopropylbenzamide structure features restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the observation of distinct signals for the two isopropyl groups at low temperatures. Dynamic NMR studies, where spectra are acquired at various temperatures, would allow for the determination of the energy barrier for this rotation. Similarly, rotation around the aryl-C(O) bond may also be hindered. Such studies on related N,N-dialkylbenzamides have shown that the barriers to rotation around the C(O)-N bond are typically in the range of 13-16 kcal/mol.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₂₀ClNO). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the expected fragmentation pathways would involve:
Alpha-cleavage: Loss of an isopropyl radical from the molecular ion is a likely fragmentation pathway for the N,N-diisopropylamino group.
Benzylic cleavage: Cleavage of the C-Cl bond to form a stable benzylic carbocation is another expected fragmentation. The tropylium ion (m/z 91) is a common fragment in the mass spectra of compounds containing a benzyl group.
McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving the carbonyl group and the isopropyl groups could also occur.
Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 253/255 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 218 | [M - Cl]⁺ |
| 164 | [M - N(iPr)₂]⁺ |
| 125 | [C₆H₄CH₂Cl]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: The presence of chlorine would result in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for all chlorine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization
Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency Range | Expected Raman Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C-H stretching (aliphatic) | 3000 - 2850 | Strong |
| C=O stretching (amide) | 1630 - 1680 | Medium |
| C=C stretching (aromatic) | 1600 - 1450 | Strong |
| C-N stretching (amide) | 1400 - 1200 | Medium |
| C-Cl stretching | 800 - 600 | Strong |
The strong C=O stretching band in the IR spectrum is a key diagnostic feature for the amide functional group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-Cl stretch.
X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interaction Analysis
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles.
Analysis of the crystal packing would reveal any intermolecular interactions, such as C-H···O or C-H···π interactions, which govern the solid-state architecture. Based on crystal structures of similar compounds like N-isopropylbenzamide, it is expected that the amide group may be twisted out of the plane of the phenyl ring.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral derivatives are studied)
This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the N-alkyl groups or by creating atropisomers through steric hindrance, chiroptical techniques would be essential for their characterization.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is also characteristic of the molecule's stereochemistry.
These techniques would be invaluable for studying the three-dimensional structure of any chiral analogs of this compound.
Computational and Theoretical Investigations of 4 Chloromethyl N,n Diisopropylbenzamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental electronic properties of molecules like 4-Chloromethyl-N,N-diisopropylbenzamide. tandfonline.comresearchgate.net These computational methods allow for the optimization of the molecule's three-dimensional structure and the calculation of various electronic descriptors that govern its reactivity and spectroscopic behavior. nih.gov Methods such as DFT with the B3LYP functional and a 6-311G basis set are commonly used to achieve a balance between computational cost and accuracy for organic molecules. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) moiety, specifically the aromatic ring and the nitrogen atom. The LUMO is likely distributed across the conjugated system, including the carbonyl group and the chloromethyl substituent, which can act as an electrophilic site. The calculated energy gap provides insight into the molecule's stability; a significant gap would indicate high stability. scispace.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.22 |
| Energy Gap (ΔE) | 5.63 |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule, providing a powerful tool for predicting sites of electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com These maps illustrate the electrostatic potential on the electron density surface, with different colors indicating varying charge potentials. wikimedia.org Typically, red regions signify negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. wuxiapptec.comresearchgate.net
In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atom would also contribute to a region of negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms and the carbon of the chloromethyl group, indicating these are potential sites for nucleophilic interaction. Analysis of atomic partial charges, often calculated using methods like Mulliken population analysis, complements the MEP map by assigning quantitative charge values to each atom, further clarifying the electronic landscape of the molecule. tandfonline.com
Conformational Analysis and Potential Energy Surface Mapping of this compound
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orglibretexts.org For a flexible molecule like this compound, several rotational barriers are significant, including rotation around the C-N amide bond and the bonds connecting the isopropyl groups to the nitrogen atom.
A Potential Energy Surface (PES) map is generated by systematically changing specific dihedral angles and calculating the molecule's potential energy at each point. bkcc.ac.in This map reveals the energy landscape of the molecule, identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. imperial.ac.uk For this compound, the analysis would likely focus on the rotation of the diisopropylamino group relative to the plane of the benzamide. The results would indicate the most stable three-dimensional shape of the molecule, which is crucial for understanding its interactions with other molecules. The most stable conformers are those that minimize steric hindrance between the bulky isopropyl groups and the rest of the molecule. byjus.com
Molecular Dynamics Simulations for Solvent Effects, Self-Assembly, and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of a molecule over time. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of this compound in various environments, such as in different solvents. nih.gov
These simulations are particularly useful for understanding solvent effects on the molecule's conformation and reactivity. researchgate.net For instance, in a polar solvent like water, the polar amide group would form hydrogen bonds, influencing the molecule's solubility and conformational preferences. mdpi.comnih.gov MD simulations can also be used to investigate the potential for self-assembly or aggregation. By simulating multiple molecules, one can observe whether they tend to cluster together, driven by intermolecular forces like van der Waals interactions or π-π stacking of the benzene (B151609) rings. This provides insight into the macroscopic properties of the compound in solution. mdpi.com
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies) and Validation with Experimental Data
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. acs.org DFT methods can accurately compute the magnetic shielding tensors for each nucleus, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to Infrared (IR) spectroscopy can be determined. mdpi.com
For this compound, calculations would predict the chemical shifts for the aromatic protons, the CH₂ protons of the chloromethyl group, and the methine and methyl protons of the isopropyl groups. Key IR frequencies, such as the C=O stretch of the amide, the C-N stretch, and the C-Cl stretch, would also be calculated. semanticscholar.org Comparing these theoretical values with experimental spectra serves as a rigorous test of the accuracy of the computed molecular structure. nih.gov
| Parameter | Functional Group | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR (ppm) | -CH₂Cl | 4.60 | 4.55 |
| ¹³C NMR (ppm) | C=O | 171.5 | 170.2 |
| IR Frequency (cm⁻¹) | C=O stretch | 1645 | 1638 |
Development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) for Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. archivepp.com These models are essential in drug design and chemical research for predicting the properties of new compounds without the need for extensive experimental testing. documentsdelivered.comresearchgate.net
To develop a QSAR/QSRR model for transformations involving this compound, one would first create a series of related benzamide derivatives with varying substituents. jppres.comunair.ac.id For each derivative, a set of molecular descriptors would be calculated using quantum chemical methods. These descriptors can include electronic properties (HOMO/LUMO energies, dipole moment, partial charges), steric properties (molecular volume), and lipophilicity (LogP). These calculated descriptors would then be statistically correlated with experimentally measured reactivity data (e.g., the rate constant for a nucleophilic substitution reaction at the chloromethyl group). The resulting mathematical equation constitutes the QSAR/QSRR model, which can be used to predict the reactivity of other, yet-to-be-synthesized, benzamide derivatives. unair.ac.id
Future Perspectives and Emerging Research Avenues for 4 Chloromethyl N,n Diisopropylbenzamide Research
Development of Novel Catalytic Systems for Highly Selective Transformations of 4-Chloromethyl-N,N-diisopropylbenzamide
The functional handles of this compound—the chloromethyl group and the aromatic ring—present key opportunities for catalytic functionalization. Future research will likely focus on developing novel catalytic systems to achieve highly selective transformations that are currently challenging.
The N,N-diisopropylbenzamide moiety is structurally related to ligands that have proven effective in transition metal catalysis. For instance, ligands incorporating a 2-phosphino-N,N-diisopropylcarboxamide scaffold have been used in silver(I) and other metal-catalyzed reactions, such as hydroamination and cycloadditions. mcmaster.ca This suggests that this compound itself could be a precursor to a new class of ligands. The chloromethyl group can be converted into various donor groups (e.g., phosphines, amines, N-heterocyclic carbenes), creating ligands where the bulky amide group can influence the steric and electronic environment of the metal center, potentially leading to unique reactivity and selectivity.
Furthermore, the amide group can function as a directing group for C-H activation at the ortho-position of the benzene (B151609) ring. Cobalt-catalyzed C-H alkylation has been achieved using bidentate directing groups, presenting a pathway for the selective introduction of new substituents onto the benzamide (B126) scaffold. researchgate.net Similarly, palladium and copper-catalyzed systems, which are known to activate N-N bonds for diamination of olefins, could be explored for novel transformations involving the amide functionality. nih.gov
A summary of potential catalytic transformations is presented in the table below.
| Catalytic System | Target Transformation | Potential Outcome/Application |
| Palladium(0) or Nickel(0) | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the chloromethyl position. | Efficient formation of C-C and C-N bonds, enabling rapid diversification of the molecular scaffold. |
| Rhodium(I) or Iridium(I) | Directed C-H functionalization at the ortho-position to the amide group. | Synthesis of polysubstituted aromatic compounds with high regioselectivity. |
| Chiral Lewis Acids | Asymmetric nucleophilic substitution at the benzylic chloride. | Enantioselective synthesis of chiral building blocks for pharmaceuticals and agrochemicals. |
| Copper(I) or Silver(I) | Catalysis utilizing the amide as part of a bidentate ligand scaffold. mcmaster.ca | Development of new catalysts for reactions like cycloadditions and hydroaminations. mcmaster.ca |
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis and Derivatization
The synthesis and subsequent reactions of this compound are well-suited for adaptation to continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. researchgate.net
The synthesis of related structures, such as sulfonyl chlorides, has been successfully transferred to continuous flow systems, demonstrating high space-time yields and improved safety by mitigating highly exothermic reactions. rsc.orgresearchgate.net Similarly, the preparation of this compound, which may involve reactive intermediates, could be rendered safer and more efficient in a flow reactor.
Derivatization reactions, particularly nucleophilic substitutions at the chloromethyl group, can be significantly accelerated in flow reactors due to higher operating temperatures and pressures. The ability to perform multi-step sequences in a continuous fashion, often with in-line purification, can streamline the synthesis of complex molecules derived from this building block. researchgate.netunimi.it For example, a "flow-to-flow" process could be envisioned where the initial synthesis of the compound is directly followed by a subsequent derivatization step without isolating the intermediate. researchgate.net
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Advantage of Flow Processing |
| Safety | Potential for thermal runaway in exothermic reactions; handling of large quantities of hazardous materials. | Small reactor volumes contain hazardous reactions; superior heat dissipation prevents thermal runaway. rsc.org | Enhanced process safety. |
| Scalability | Scaling up requires redesign of reactors and can be non-linear. | Scaling is achieved by running the process for a longer duration ("scale-out") or using parallel reactors. nih.gov | More straightforward and predictable scale-up. |
| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry; rapid screening of conditions. mdpi.com | Higher reproducibility and optimization potential. |
| Productivity | Lower space-time yield; downtime between batches. | High space-time yield; potential for continuous, uninterrupted production. rsc.org | Increased efficiency and throughput. |
Exploration of Sustainable and Environmentally Benign Methodologies for its Production and Utilization
Adherence to the principles of green chemistry is becoming a critical aspect of modern chemical synthesis. nih.gov Future research on this compound will increasingly focus on sustainable production and utilization pathways.
Key areas for improvement include the selection of solvents and reagents. Many industrial processes rely on solvents like N,N-dimethylformamide (DMF), which face regulatory scrutiny. A shift towards more environmentally benign solvents, such as ethyl acetate (EtOAc) or bio-based solvents, is a crucial goal. unibo.it The development of catalytic, rather than stoichiometric, processes is another cornerstone of green chemistry, as it reduces waste and improves atom economy. nih.govmdpi.com For instance, developing catalytic methods for the chlorination step or subsequent transformations would be a significant advance over using stoichiometric chlorinating agents.
The concept of Process Mass Intensity (PMI), which measures the ratio of the total mass of inputs to the mass of the final product, serves as a key metric for evaluating the greenness of a process. unibo.it Future methodologies will aim to minimize PMI by reducing the number of synthetic steps, avoiding complex work-ups and purifications, and enabling the recycling of catalysts and solvents. nih.gov
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | Designing syntheses with high atom economy; using catalytic reagents. nih.gov |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives like EtOAc or water where possible. unibo.it |
| Design for Energy Efficiency | Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow processing to reduce reaction times and energy consumption. mdpi.com |
| Use of Renewable Feedstocks | Exploring synthetic routes that begin from bio-derived starting materials. |
| Catalysis | Prioritizing catalytic methods over stoichiometric reagents for all synthetic transformations to minimize waste. diva-portal.org |
Advanced In-Situ Characterization Techniques for Real-Time Monitoring of Reactions
The optimization and control of chemical processes, particularly in continuous flow systems, benefit immensely from real-time monitoring. The application of Process Analytical Technology (PAT), utilizing advanced in-situ characterization techniques, is an emerging avenue for research involving this compound.
Techniques such as in-line Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time data on reaction kinetics, conversion rates, and the formation of intermediates or byproducts. This information is invaluable for rapid process optimization and for ensuring consistent product quality in a manufacturing setting. For example, online NMR has been used to investigate reaction conditions within a single experiment during flow synthesis. researchgate.net Collecting temporal kinetic profiles allows for a deeper understanding of the reaction mechanism, which can guide further process improvements. rsc.org
The integration of these analytical tools into automated flow platforms would enable the development of self-optimizing systems, where reaction conditions are adjusted in real-time based on spectroscopic feedback to maximize yield and minimize impurities.
Potential in the Development of New Classes of Synthetic Methodologies and Reagents utilizing the this compound Scaffold
The unique combination of a reactive electrophilic site (the chloromethyl group) and a sterically bulky, directing amide group makes this compound a promising scaffold for developing new synthetic methodologies.
The sterically demanding N,N-diisopropylamide group is known for its resistance to certain transformations, such as reduction. However, recent methods have been developed for the chemoselective reduction of these bulky amides to aldehydes. acs.org Applying this methodology to derivatives of this compound could transform the amide into a versatile aldehyde functional group, opening up a vast new area of chemical space for derivatization.
Furthermore, the entire molecule can be used as a building block to introduce the "4-(N,N-diisopropylcarbamoyl)benzyl" moiety into larger molecules. This group's steric and electronic properties could be exploited in areas like medicinal chemistry or materials science to modulate properties such as solubility, metabolic stability, or intermolecular interactions. The development of a robust set of reactions based on this scaffold could establish it as a valuable tool in the synthetic chemist's toolbox for constructing complex molecular architectures. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloromethyl-N,N-diisopropylbenzamide, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 4-chloromethylbenzoyl chloride with diisopropylamine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere at 0–5°C minimizes side reactions. Slow addition of the amine and strict pH control (using bases like triethylamine) are critical to suppress hydrolysis or dimerization . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring intermediates via TLC or HPLC helps identify by-products early .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the chloromethyl group (δ ~4.5–4.8 ppm for CH2Cl) and diisopropylamide protons (δ ~3.5–4.0 ppm for N-CH(CH3)2). Aromatic protons appear as a singlet or doublet in the δ 7.2–7.8 ppm range .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 268.1 (calculated for C14H20ClNO) confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or isopropyl groups) validate substituents .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
Q. What are the common chemical derivatives of this compound, and how do their reactivities differ?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. Derivatives include:
- Amine adducts : React with primary amines (e.g., benzylamine) in DMF at 60°C to form secondary amides. Steric hindrance from diisopropyl groups slows reactivity, requiring longer reaction times .
- Thioethers : Treat with sodium thiolate (e.g., NaSH) in ethanol/water to replace Cl with -SH .
- Oxidation products : Using KMnO4 in acetone yields carboxylic acids, but over-oxidation must be avoided by controlling temperature (<40°C) .
Advanced Research Questions
Q. How can researchers optimize reaction yields of this compound derivatives while managing steric hindrance from diisopropyl groups?
- Methodological Answer :
- Solvent selection : Use high-polarity solvents (e.g., DMSO, DMF) to dissolve bulky intermediates and enhance nucleophile accessibility .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions at lower temperatures (25–40°C) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) by improving energy transfer to sterically hindered sites .
Q. How should contradictions in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, discrepancies in IC50 values may arise from assay-specific buffer conditions or cell line variability .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing Cl with Br) to isolate structure-activity relationships (SAR). Compare logP and steric parameters via computational tools like MOE or Schrödinger .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 mechanisms. Basis sets (e.g., B3LYP/6-31G*) model electronic effects of Cl and diisopropyl groups .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify steric barriers in bulky environments. Tools like GROMACS or AMBER track collision frequencies between nucleophiles and the chloromethyl group .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat release during amide bond formation .
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for kilogram-scale batches. Monitor crystal growth via in-situ Raman spectroscopy .
- By-product formation : Implement inline FTIR or PAT (Process Analytical Technology) to detect impurities in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
